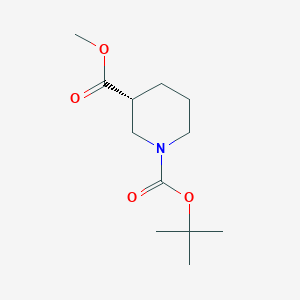

(R)-Methyl 1-boc-piperidine-3-carboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3R)-piperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYJQMCPEHXOEW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652016 | |

| Record name | 1-tert-Butyl 3-methyl (3R)-piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934423-10-6 | |

| Record name | 1-tert-Butyl 3-methyl (3R)-piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-Methyl 1-boc-piperidine-3-carboxylate CAS number and structure

An In-Depth Technical Guide to (R)-Methyl 1-Boc-Piperidine-3-Carboxylate

Executive Summary

This compound is a cornerstone chiral building block in modern medicinal chemistry. Its unique trifecta of features—a stereodefined center, a versatile piperidine scaffold, and an orthogonally protected nitrogen—renders it an invaluable intermediate for the synthesis of complex, high-value pharmaceutical agents. This guide provides an in-depth examination of this compound, from its fundamental chemical properties and stereospecific synthesis to its strategic applications in drug discovery. We will explore the causality behind synthetic choices, present detailed, field-proven protocols, and contextualize its role in the development of novel therapeutics, offering researchers and drug development professionals a comprehensive resource.

The Strategic Importance of Chiral Piperidine Scaffolds

The piperidine ring, a saturated six-membered heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals.[1][2] Its prevalence stems from its conformational flexibility and its ability to present substituents in well-defined three-dimensional orientations, which is critical for precise drug-target interactions.[3] Living systems are inherently chiral, composed of stereospecific macromolecules like proteins and nucleic acids.[4] Consequently, the biological activity of a drug molecule is often dictated by its absolute stereochemistry.[5]

The introduction of a chiral center onto the piperidine scaffold, as seen in this compound, provides a critical advantage. More than half of all approved small-molecule drugs are chiral, and regulatory bodies like the FDA mandate rigorous evaluation of each enantiomer to ensure optimal efficacy and minimize potential toxicity associated with the "distomer" (the less active or potentially harmful enantiomer).[4] Utilizing enantiomerically pure building blocks like the title compound is not merely a matter of compliance; it is a fundamental strategy to accelerate drug discovery by designing molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles.[5][6]

Core Compound Profile: this compound

Chemical Identity and Structure

This compound is a derivative of nipecotic acid methyl ester, where the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial; it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions, and can be cleanly removed under acidic conditions that typically leave other functional groups, like the methyl ester, intact.

-

IUPAC Name: (3R)-1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate

-

CAS Number: 934423-10-6[7]

-

Chemical Structure:

(Image generated for illustrative purposes)

The key feature is the stereocenter at the C3 position, designated as (R) according to Cahn-Ingold-Prelog priority rules. This defined stereochemistry is the primary source of the molecule's value in asymmetric synthesis.

Physicochemical and Spectroscopic Data

The following table summarizes the key properties of the compound, essential for experimental design and quality control.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₁NO₄ | [7] |

| Molecular Weight | 243.30 g/mol | [7] |

| Appearance | White to off-white solid or colorless oil | [8] |

| Purity | ≥98% (typically by HPLC) | [7][8] |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 3.81-3.75 (m, 1H), 3.58-3.46 (m, 2H), 3.40-3.23 (m, 2H), 3.68 (s, 3H), 1.97-1.56 (m, 4H), 1.44 (s, 9H). Note: Spectra are complex due to rotamers. | [9][10] |

| ¹³C NMR (CDCl₃, 126 MHz) | δ (ppm): 173.5, 154.8, 79.5, 51.8, 46.4, 45.2, 41.0, 28.5, 27.5, 24.5. Note: Rotameric forms may result in signal broadening or duplication. | [9] |

Synthesis and Enantiomeric Control: A Protocol-Driven Guide

Achieving high enantiopurity is the most critical challenge in synthesizing chiral building blocks. The primary strategies include asymmetric synthesis from achiral precursors, derivation from the "chiral pool" (abundant natural products), and resolution of racemic mixtures.[6][11] While asymmetric hydrogenation of pyridine precursors is elegant, a robust and scalable method often employed in industrial settings is the classical resolution of a racemate.[12]

Rationale for Diastereomeric Salt Resolution

This method leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic mixture (e.g., racemic methyl piperidine-3-carboxylate) with a single enantiomer of a chiral resolving agent (e.g., (R)-(-)-mandelic acid), a pair of diastereomeric salts is formed.[13] These salts possess different solubilities, allowing one to be selectively crystallized from a suitable solvent system. Subsequent liberation of the amine from the purified salt yields the desired enantiomerically enriched piperidine derivative.

Detailed Protocol: Resolution of (±)-Methyl Piperidine-3-Carboxylate

This protocol is adapted from established industrial processes and demonstrates a practical pathway to the (R)-enantiomer.[13]

Step 1: Formation of Diastereomeric Salt

-

To a stirred solution of racemic methyl piperidine-3-carboxylate (1.0 eq) in isopropanol (5-10 volumes), add a solution of (R)-(-)-mandelic acid (1.0-1.1 eq) in isopropanol (2-3 volumes) at ambient temperature (20-25°C).

-

Stir the resulting mixture for 4-6 hours to allow for complete salt formation and selective precipitation.

-

Cool the slurry to 0-5°C and hold for 1-2 hours to maximize the yield of the less soluble diastereomeric salt.

-

Isolate the precipitate by filtration, wash the filter cake with a small amount of cold isopropanol, and dry under vacuum. This solid is the enriched (R)-methyl piperidine-3-carboxylate-(R)-mandelate salt.

Step 2: Liberation of the Free Base

-

Suspend the isolated diastereomeric salt in a biphasic system of dichloromethane (DCM) or ethyl acetate (5 volumes) and a saturated aqueous solution of sodium bicarbonate (5 volumes).

-

Stir the mixture vigorously for 30-60 minutes. The mandelic acid will be extracted into the aqueous basic layer as its sodium salt, leaving the free amine in the organic layer.

-

Separate the organic layer. Extract the aqueous layer with a fresh portion of DCM (2 volumes) to recover any residual product.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (R)-methyl piperidine-3-carboxylate.

Step 3: Boc Protection

-

Dissolve the crude (R)-methyl piperidine-3-carboxylate in DCM (10 volumes).

-

Add triethylamine (1.2 eq) followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0-5°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure compound.

Visualization of the Resolution Workflow

The following diagram illustrates the logical flow of the enantiomeric resolution process.

Caption: Workflow for the enantiomeric resolution and protection of this compound.

Applications in Drug Discovery and Development

The value of this compound lies in its dual functionality, which allows for programmed, selective chemical modifications.

-

Amide Coupling: The methyl ester is readily converted into a carboxylic acid via hydrolysis. This acid can then be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., EDC, HATU) to generate extensive amide libraries. This is a primary strategy for exploring the Structure-Activity Relationships (SAR) of a lead compound.

-

Scaffold Elaboration: After amide formation or other modifications at the C3 position, the Boc group can be removed to reveal the piperidine nitrogen. This secondary amine serves as a new anchor point for further diversification through reactions like reductive amination, acylation, or sulfonylation, allowing chemists to systematically probe the chemical space around the piperidine core.[12]

-

Pharmaceutical Intermediate: As a stable and reactive intermediate, it serves as a crucial starting material in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs).[14][15] Its use streamlines synthetic routes, ensuring that the critical stereocenter is installed early and maintained throughout the process.[8] Many compounds targeting the central nervous system incorporate the piperidine scaffold, making this building block particularly relevant in that therapeutic area.[3][16]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined stereochemistry, coupled with the synthetic flexibility afforded by its orthogonal protecting group strategy, provides medicinal chemists with a reliable and powerful platform for the design and synthesis of next-generation therapeutics. Understanding its properties, synthesis, and strategic applications is essential for any scientist or professional engaged in the demanding field of drug development.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 5. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 6. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. capotchem.com [capotchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Methyl N-Boc-piperidine-3-carboxylate(148763-41-1) 1H NMR spectrum [chemicalbook.com]

- 11. Chiral Building Blocks Selection - Enamine [enamine.net]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]

- 14. fuaij.com [fuaij.com]

- 15. nbinno.com [nbinno.com]

- 16. encyclopedia.pub [encyclopedia.pub]

(R)-Methyl 1-boc-piperidine-3-carboxylate solubility data

An In-Depth Technical Guide to the Solubility Profile of (R)-Methyl 1-boc-piperidine-3-carboxylate

Introduction

This compound (CAS: 934423-10-6) is a chiral piperidine derivative that serves as a crucial building block in modern medicinal chemistry and pharmaceutical development. Its rigid heterocyclic scaffold, combined with the stereocenter at the C3 position, makes it an invaluable intermediate for synthesizing complex and specific molecular architectures, particularly for active pharmaceutical ingredients (APIs). Understanding the solubility of this intermediate is paramount for researchers and drug development professionals, as it directly impacts reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of the final API.

This guide provides a comprehensive framework for characterizing the solubility of this compound. Rather than merely presenting data, this document, grounded in the principles of physical organic chemistry and pharmaceutical science, offers a detailed methodology for researchers to generate reliable and reproducible solubility data in their own laboratories. We will explore the theoretical underpinnings of its solubility based on its physicochemical properties and provide robust, self-validating experimental protocols for both thermodynamic and kinetic solubility determination.

Section 1: Physicochemical Profile and Theoretical Solubility Assessment

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. Before any experimental work is undertaken, a thorough analysis of the molecule's characteristics provides a strong predictive foundation for its behavior in various solvent systems.

Key Physicochemical Properties

The following table summarizes the known and predicted properties of this compound and its racemate. This data serves as the basis for our theoretical assessment.

| Property | Value | Data Source |

| CAS Number | 934423-10-6 | [1] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1] |

| Molecular Weight | 243.30 g/mol | [1] |

| Physical State | Low-melting solid (based on racemate) | [2][3] |

| Melting Point (Racemic) | 47.0 - 51.0 °C | [2][3] |

| Predicted Boiling Point | 307.4 ± 35.0 °C | [4] |

| Predicted Density | 1.094 ± 0.06 g/cm³ | [4] |

| Predicted LogP | 1.74 | |

| Predicted pKa | -2.48 (Amide Carbonyl) | [4] |

Expert Analysis of Structural Features and Predicted Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The structure of this compound contains distinct regions that govern its interaction with different types of solvents.

-

tert-Butoxycarbonyl (Boc) Group: This large, lipophilic protecting group is the dominant feature of the molecule. It significantly increases the non-polar character, strongly suggesting good solubility in non-polar to moderately polar organic solvents such as diethyl ether, toluene, dichloromethane (DCM), and ethyl acetate.

-

Methyl Ester Group: The ester functionality introduces polarity and can act as a hydrogen bond acceptor. This feature promotes solubility in polar aprotic solvents (e.g., acetone, tetrahydrofuran (THF)) and polar protic solvents (e.g., methanol, ethanol).

-

Piperidine Ring: The saturated nitrogen-containing heterocycle is moderately polar. The lone pair on the nitrogen is sterically hindered and electronically delocalized by the adjacent carbonyl of the Boc group, making it a very weak base.

-

Aqueous Solubility Prediction: The predicted LogP of 1.74 indicates a preference for an organic phase over an aqueous phase. The molecule lacks readily ionizable functional groups within the physiological pH range, and its predicted pKa is extremely low, corresponding to the weakly acidic proton alpha to the carbonyl.[4] Therefore, its aqueous solubility is expected to be low and largely pH-independent.

Section 2: The Experimental Framework: Thermodynamic vs. Kinetic Solubility

In pharmaceutical sciences, not all solubility measurements are equal. The distinction between thermodynamic and kinetic solubility is critical, as they provide different information relevant to different stages of development.[4]

-

Thermodynamic Solubility is the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It represents the maximum amount of a compound that can be dissolved and is a critical parameter for formulation, process chemistry, and biopharmaceutical classification.[5] The gold-standard method for its determination is the shake-flask method .[6]

-

Kinetic Solubility is measured by dissolving a compound in an organic solvent (typically DMSO) and then diluting this stock solution into an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility.[5] This high-throughput method is widely used in early drug discovery to quickly assess compounds for in-vitro biological assays, though it often overestimates the true thermodynamic solubility.[7][8]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

} END_DOT Caption: Decision workflow for selecting a solubility assay.

Section 3: Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating systems, ensuring the generation of high-quality, reliable data.

Protocol 3.1: Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the equilibrium solubility and is considered the industry standard.[6][9][10]

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a 2 mL glass vial. Causality: An excess of solid is required to ensure that the resulting solution is saturated and in equilibrium with the solid phase.

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired solvent (e.g., water, buffer, ethanol) into the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the slurry for 48 hours.

-

Equilibrium Validation (Self-Validation Step): At the 24-hour mark, pause agitation and allow the solid to settle. Carefully extract an aliquot of the supernatant for analysis (see Step 5). Resume agitation for the remaining 24 hours. Causality: Comparing the concentration at 24 and 48 hours is a critical self-validation step. If the concentrations are equivalent, it confirms that thermodynamic equilibrium has been reached.

-

Sample Preparation for Analysis: After the full equilibration period, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Carefully withdraw the supernatant and filter it through a 0.22 µm chemical-resistant syringe filter (e.g., PVDF or PTFE) into a clean vial for analysis. Causality: Centrifugation and filtration are essential to remove all particulate matter, ensuring that only the dissolved compound is measured.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as the HPLC-UV protocol described in Section 4.

-

Calculation: Calculate the solubility in mg/mL or convert to molarity using the molecular weight (243.30 g/mol ).

Protocol 3.2: High-Throughput Kinetic Solubility Assay

This method is adapted for screening purposes and relies on precipitation from a DMSO stock solution.[5][11]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 20 mM) in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells.

-

Incubation: Seal the plate and shake at room temperature for a defined period (typically 1.5 to 2 hours).[11]

-

Precipitation Detection: Measure the amount of precipitate formed. This can be done visually or, more quantitatively, by measuring light scattering using a nephelometer or a plate reader capable of turbidimetric measurements.[12]

-

Determination: The kinetic solubility is defined as the highest concentration at which no significant precipitate is observed compared to a blank control.

Section 4: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for accurately quantifying the concentration of the dissolved analyte from the shake-flask experiment due to its specificity and sensitivity.

Methodology:

-

Instrumentation: Use a standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column.

-

Method Development:

-

Mobile Phase: A typical starting point is a gradient of acetonitrile and water (both with 0.1% formic acid or TFA).

-

Detection Wavelength: Determine the wavelength of maximum absorbance (λ-max) for the compound by running a UV scan. The carbonyl groups in the molecule suggest absorbance in the 200-220 nm range.

-

Retention Time: Develop a gradient that provides a sharp, well-resolved peak for the analyte with a reasonable retention time.

-

-

Calibration Curve Construction:

-

Prepare a series of standard solutions of known concentrations (e.g., from 1 µg/mL to 200 µg/mL) by dissolving the compound in the mobile phase or a compatible solvent.

-

Inject each standard in triplicate and record the peak area from the chromatogram.

-

Plot the average peak area against the known concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a valid calibration.

-

-

Sample Analysis:

-

Dilute the filtered sample from the shake-flask experiment (Protocol 3.1) with the mobile phase to ensure its concentration falls within the linear range of the calibration curve.

-

Inject the diluted sample and record the peak area.

-

-

Concentration Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to calculate the concentration in the diluted sample. Remember to multiply by the dilution factor to determine the final solubility value in the original solvent.

Section 5: Data Presentation and Visualization

Organizing experimental results in a clear, structured format is essential for analysis and reporting.

Template for Solubility Data

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (M) | Method |

| Deionized Water | 25 | Experimental Value | Calculated Value | Thermodynamic |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value | Thermodynamic |

| Methanol | 25 | Experimental Value | Calculated Value | Thermodynamic |

| Ethanol | 25 | Experimental Value | Calculated Value | Thermodynamic |

| Acetonitrile | 25 | Experimental Value | Calculated Value | Thermodynamic |

| Dichloromethane | 25 | Experimental Value | Calculated Value | Thermodynamic |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value | Thermodynamic |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value | Kinetic |

Visualization of Experimental Workflow

The following diagram outlines the complete workflow for thermodynamic solubility determination.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.25]; edge [fontname="Arial", fontsize=10];

} END_DOT Caption: Workflow for Thermodynamic Solubility Determination.

Section 6: Safety and Handling

While comprehensive toxicological data for this compound is not available, information from the Safety Data Sheet (SDS) for the racemic mixture (CAS 148763-41-1) should be used as a precautionary guide.[9]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

-

Handling: Avoid formation and inhalation of dust. Use in a well-ventilated area or under a chemical fume hood.[9]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Prevent release into the environment.[9]

This guide provides the necessary theoretical background and practical, validated protocols for any researcher to confidently and accurately determine the solubility profile of this compound, a critical dataset for advancing its application in pharmaceutical research and development.

References

- 1. capotchem.com [capotchem.com]

- 2. 148763-41-1 | CAS DataBase [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 934423-10-6 | CAS DataBase [m.chemicalbook.com]

- 5. (R)-3-(Boc-amino)piperidine, 97% | Fisher Scientific [fishersci.ca]

- 6. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide | C11H21N3O3 | CID 29922274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl N-Boc-piperidine-3-carboxylate | 148763-41-1 [chemicalbook.com]

- 8. Piperidines | CymitQuimica [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. Methyl 1-Boc-5-oxo-piperidine-3-carboxylate AldrichCPR 1303974-96-0 [sigmaaldrich.com]

- 11. indiamart.com [indiamart.com]

- 12. 1-(1,1-Dimethylethyl) (3R)-1,3-piperidinedicarboxylate | C11H19NO4 | CID 643516 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-Methyl 1-boc-piperidine-3-carboxylate spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-Methyl 1-boc-piperidine-3-carboxylate

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a derivative of nipecotic acid, a known GABA uptake inhibitor, this molecule serves as a versatile building block for the synthesis of a wide array of pharmacologically active agents. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures.[1]

This guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the structure, purity, and stereochemistry of the compound, ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients.

Molecular Structure and Spectroscopic Correlation

The spectroscopic signature of this compound is a direct reflection of its molecular structure, which consists of a piperidine ring, a Boc protecting group, and a methyl ester. Understanding the contribution of each of these components is key to interpreting the spectral data.

Figure 1: Chemical structure of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound in CDCl₃ displays characteristic signals for the protons of the piperidine ring, the Boc group, and the methyl ester.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | br s | 1H | H-2eq |

| ~3.9 | d | 1H | H-6eq |

| ~3.7 | s | 3H | -OCH₃ |

| ~3.0 | br s | 1H | H-2ax |

| ~2.8 | m | 1H | H-6ax |

| ~2.4 | m | 1H | H-3ax |

| ~2.0 | m | 1H | H-4eq |

| ~1.7 | m | 1H | H-5eq |

| ~1.6 | m | 2H | H-4ax, H-5ax |

| 1.4 | s | 9H | -C(CH₃)₃ |

¹H NMR Spectral Interpretation:

-

Boc Group: The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.4 ppm.

-

Methyl Ester: The three protons of the methyl ester appear as a singlet at around 3.7 ppm.

-

Piperidine Ring Protons: The protons on the piperidine ring exhibit complex splitting patterns due to geminal and vicinal coupling. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and the ester group, as well as the conformational constraints of the ring. The signals for the axial and equatorial protons are distinct.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized below.

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (ester) |

| ~155 | C=O (Boc) |

| ~80 | -C(CH₃)₃ |

| ~52 | -OCH₃ |

| ~46 | C-2 |

| ~43 | C-6 |

| ~41 | C-3 |

| ~28 | -C(CH₃)₃ |

| ~27 | C-4 |

| ~25 | C-5 |

¹³C NMR Spectral Interpretation:

-

Carbonyl Carbons: The two carbonyl carbons of the ester and the Boc group are expected to appear downfield, around 173 ppm and 155 ppm, respectively.

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group is observed at approximately 80 ppm, while the methyl carbons are found around 28 ppm.

-

Methyl Ester Carbon: The carbon of the methyl ester group is expected at about 52 ppm.

-

Piperidine Ring Carbons: The carbons of the piperidine ring resonate in the range of 25-46 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) are typically shifted further downfield.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups of the ester and the Boc protecting group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester)[3][4][5] |

| ~1690 | Strong | C=O stretch (Boc carbamate)[1][6] |

| ~1450 | Medium | C-H bend |

| ~1250 | Strong | C-O stretch (ester)[7] |

| ~1160 | Strong | C-N stretch |

IR Spectral Interpretation:

-

C-H Stretching: The absorption around 2970 cm⁻¹ is due to the stretching vibrations of the C-H bonds in the piperidine ring and the methyl/tert-butyl groups.

-

Carbonyl Stretching: The spectrum shows two distinct and strong carbonyl absorption bands. The band at approximately 1740 cm⁻¹ is characteristic of the ester carbonyl group.[3][4][5] The band around 1690 cm⁻¹ is attributed to the carbonyl of the Boc protecting group.[1][6]

-

C-O and C-N Stretching: The strong bands in the fingerprint region, around 1250 cm⁻¹ and 1160 cm⁻¹, correspond to the C-O stretching of the ester and the C-N stretching of the carbamate, respectively.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₂₁NO₄), the expected molecular weight is 243.30 g/mol .

| m/z | Interpretation |

| 244 | [M+H]⁺ (Molecular ion peak) |

| 188 | [M - C₄H₉ + H]⁺ (Loss of tert-butyl group) |

| 144 | [M - Boc + H]⁺ (Loss of the Boc group) |

Mass Spectrum Interpretation:

-

Molecular Ion: The molecular ion peak [M+H]⁺ is expected at m/z 244 in positive ion mode.

-

Major Fragments: Common fragmentation pathways for Boc-protected amines involve the loss of the tert-butyl group (m/z 188) or the entire Boc group (m/z 144).[6]

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures.

NMR Spectroscopy

Figure 2: Workflow for NMR data acquisition and processing.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 500 MHz NMR spectrometer. Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds. A total of 16 scans are typically sufficient.

-

¹³C NMR Acquisition: For the carbon spectrum, use a 90-degree pulse angle with a longer relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei. A larger number of scans (1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The spectra should be referenced to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, a small amount of the neat sample (if liquid) is placed directly on the ATR crystal. If the sample is a solid, a thin film can be cast from a volatile solvent.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired first.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system. Use electrospray ionization (ESI) in positive ion mode.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for this compound. A thorough understanding and application of these analytical techniques are essential for researchers and scientists in the field of drug development to ensure the identity, purity, and quality of this important synthetic intermediate. The combination of NMR, IR, and MS provides a robust and comprehensive characterization of the molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-1-Boc-piperidine-3-carboxylic acid - CAS:163438-09-3 - 马鞍山诺恩特医药科技有限公司 [noventekpharm.com]

- 3. N-Boc-Piperidine-4-carboxylic acid methyl ester(124443-68-1) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. (R)-Boc-Nipecotic acid(163438-09-3) 1H NMR spectrum [chemicalbook.com]

- 6. Boc-nipecotic acid methyl ester, 98%+ 163438-09-3 India [ottokemi.com]

- 7. 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid | C11H19NO4 | CID 2735647 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cornerstone of Modern Therapeutics: A Technical Guide to Chiral Piperidine Scaffolds in Medicinal Chemistry

Abstract

The piperidine ring, a ubiquitous six-membered nitrogenous heterocycle, stands as one of the most privileged scaffolds in medicinal chemistry. Its presence in a vast portfolio of natural products, pharmaceuticals, and agrochemicals is a testament to its profound impact on biological activity. The true therapeutic potential of this scaffold, however, is often unlocked only when its stereochemistry is precisely controlled. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of chiral piperidine scaffolds. We will dissect the strategic considerations behind their synthesis, the critical role of conformational analysis in dictating biological function, and the successful application of these principles in marketed drugs. This guide moves beyond a simple recitation of methods to explain the causality behind experimental choices, offering field-proven insights into the design and construction of these vital chemical entities.

The Strategic Imperative for Chirality in Piperidine Scaffolds

The piperidine motif is more than a simple cyclic amine; it is a versatile three-dimensional framework that can orient substituents in precise vectors to engage with biological targets.[1] Introducing chirality transforms this framework, creating stereoisomers that can exhibit dramatically different pharmacological and toxicological profiles. The benefits of employing a single enantiomer are well-established and include:

-

Enhanced Potency and Selectivity: Biological targets, such as enzymes and receptors, are inherently chiral. A specific enantiomer of a piperidine-containing drug will often exhibit a much higher affinity for its intended target than its mirror image, leading to increased potency.[2] This stereospecific recognition also enhances selectivity, reducing off-target effects and improving the therapeutic index.

-

Improved Pharmacokinetic (PK) Properties: Stereochemistry can influence a drug's absorption, distribution, metabolism, and excretion (ADME). Different enantiomers may be metabolized at different rates by chiral enzymes (e.g., Cytochrome P450s), leading to variations in bioavailability and half-life.[3]

-

Reduced hERG Toxicity: The hERG potassium channel, a critical anti-target in drug development due to its role in cardiac arrhythmias, can exhibit stereoselective binding. Utilizing the appropriate chiral piperidine can mitigate hERG liability, a significant advantage in drug design.[2]

The decision to pursue a chiral piperidine is therefore a strategic one, aimed at optimizing the multifaceted properties required for a successful therapeutic agent.

Constructing the Chiral Core: A Comparative Analysis of Synthetic Strategies

The synthesis of enantiomerically pure piperidines is a central challenge in organic chemistry. The choice of synthetic route is dictated by factors such as the desired substitution pattern, scalability, cost, and the availability of starting materials. Here, we analyze the principal strategies, explaining the rationale behind their application.

Catalytic Asymmetric Hydrogenation of Pyridine Derivatives

The direct asymmetric hydrogenation of pyridines or their activated derivatives (e.g., pyridinium salts) is a highly atom-economical approach to chiral piperidines. This method has seen significant advances with the development of sophisticated transition-metal catalysts, typically based on iridium or rhodium, paired with chiral phosphine ligands.[1][4]

Causality of Choice: This method is often chosen when the corresponding pyridine precursor is readily available and a direct, scalable route is desired. Activating the pyridine as a pyridinium salt enhances its reactivity and circumvents catalyst inhibition by the basic nitrogen of the substrate or product.[1] This strategy is particularly powerful for accessing 2- and 3-substituted piperidines.

Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt [1]

This protocol describes the synthesis of (R)-N-benzyl-2-phenylpiperidine.

-

Step 1: Catalyst Preparation. In a glovebox, to a vial is added [{Ir(cod)Cl}₂] (1 mol%) and (R)-Synphos (2.2 mol%). Anhydrous, degassed solvent (e.g., a 1:1 mixture of PhMe/CH₂Cl₂) is added, and the mixture is stirred for 30 minutes to form the active catalyst.

-

Step 2: Reaction Setup. In a separate vial, N-benzyl-2-phenylpyridinium bromide (1.0 equiv, 0.25 mmol) is dissolved in the reaction solvent.

-

Step 3: Hydrogenation. The substrate solution is transferred to an autoclave containing the catalyst solution. The autoclave is sealed, purged with hydrogen gas, and then pressurized to 600 psi H₂.

-

Step 4: Reaction Execution. The reaction mixture is stirred at 28 °C for 24 hours.

-

Step 5: Work-up and Purification. After carefully venting the hydrogen, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The mixture is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Step 6: Analysis. The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral HPLC analysis. Expected yields are typically high (>90%), with excellent enantioselectivity (>90% ee).[1]

The Chiral Pool Approach: Leveraging Nature's Building Blocks

This strategy utilizes readily available, enantiopure starting materials from nature, such as amino acids, to construct the piperidine ring. L-lysine, for instance, can be elaborated into Δ¹-piperideine, a key intermediate in the biosynthesis of many piperidine alkaloids, which can then be intercepted by nucleophiles.[5] Similarly, L-pipecolic acid serves as a versatile starting point for 2-substituted piperidines.[6]

Causality of Choice: The chiral pool approach is ideal when the target molecule's stereochemistry can be directly traced back to an inexpensive natural precursor. It offers a robust and often predictable way to install chirality without relying on a complex asymmetric catalyst system. This method is particularly advantageous for producing 2- and 2,6-disubstituted piperidines.[7][8]

Workflow: Chiral Pool Synthesis of (+)-Coniine from L-Pipecolic Acid

The synthesis of the toxic alkaloid (+)-coniine from poison hemlock provides a classic example of the chiral pool strategy.

Caption: Chiral pool synthesis of (+)-Coniine.

Organocatalysis: Metal-Free Asymmetric Synthesis

Organocatalysis has emerged as a powerful platform for constructing chiral piperidines, often employing small, chiral organic molecules like proline and its derivatives to catalyze asymmetric transformations.[9] Domino or cascade reactions, such as Michael addition followed by intramolecular cyclization, can rapidly build molecular complexity and install multiple stereocenters in a single operation with high stereocontrol.[10]

Causality of Choice: Organocatalytic methods are selected for their operational simplicity, mild reaction conditions, and avoidance of potentially toxic heavy metals. They are particularly well-suited for constructing highly functionalized, polysubstituted piperidines. The ability to perform cascade reactions makes this an efficient strategy for complex target synthesis.

Diastereoselective and Cycloaddition Strategies

Other important methods include diastereoselective approaches using chiral auxiliaries (e.g., Evans oxazolidinones) and cycloaddition reactions. The aza-Diels-Alder reaction, a nitrogen-containing variant of the classic Diels-Alder, provides a convergent route to piperidine derivatives by reacting an imine with a diene.[11][12] The stereochemical outcome can often be controlled by the use of chiral Lewis acids or by the inherent stereochemistry of the reactants.

Causality of Choice: Chiral auxiliary methods are reliable and predictable, making them a robust choice for securing a specific stereocenter. Aza-Diels-Alder reactions are powerful for rapidly constructing the six-membered ring with multiple substituents, offering a high degree of convergence. The choice between a concerted or stepwise mechanism can be influenced by the catalyst, allowing for tunable reactivity.[12][13]

Table 1: Comparative Overview of Key Asymmetric Synthesis Strategies

| Strategy | Key Advantages | Key Limitations | Typical Substitution Patterns |

| Catalytic Asymmetric Hydrogenation | High atom economy; Scalable; Direct conversion of pyridines. | Requires specialized high-pressure equipment; Catalyst sensitivity. | 2- and 3-substituted. |

| Chiral Pool Synthesis | Robust and predictable stereocontrol; Inexpensive starting materials. | Limited by the availability of suitable chiral precursors; Can require longer synthetic sequences. | 2-, 2,6-disubstituted. |

| Organocatalysis | Metal-free; Mild conditions; Excellent for cascade reactions. | Catalyst loading can be high; Scalability can be a challenge for some reactions. | Polysubstituted, highly functionalized. |

| Aza-Diels-Alder Reaction | High convergence; Rapid ring construction. | Control of regioselectivity and stereoselectivity can be challenging. | Polysubstituted. |

The Decisive Role of Conformation

A chiral piperidine ring is not static; it exists as a dynamic equilibrium of conformations, primarily low-energy chair forms. The orientation of substituents—either axial or equatorial—is of paramount importance as it dictates the three-dimensional shape of the molecule and, consequently, its ability to bind to a biological target.[7]

An equatorial substituent generally occupies a less sterically hindered position, extending away from the ring. In contrast, an axial substituent is oriented perpendicular to the plane of the ring, leading to 1,3-diaxial interactions that can destabilize the conformation. However, in drug-receptor interactions, an axial orientation may be required to place a key functional group into a specific binding pocket.[14]

Analytical Validation: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for determining the conformational preferences of piperidines in solution.[15]

-

Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them (Karplus relationship). Large coupling constants (typically 8-12 Hz) between vicinal protons on the piperidine ring are indicative of a trans-diaxial relationship, confirming a chair conformation.[15]

-

Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY or ROESY) provide through-space distance information. Strong NOE correlations between protons in a 1,3-diaxial arrangement are powerful evidence for a specific chair conformation.[16]

Computational modeling and X-ray crystallography provide complementary data for gas-phase and solid-state conformations, respectively, offering a complete picture of the scaffold's structural landscape.[14][17]

Diagram: Conformational Equilibrium of a 2-Substituted Piperidine

Caption: Chair-chair interconversion of a substituted piperidine.

Case Study: Chiral Piperidines in Central Nervous System (CNS) Agents

The piperidine scaffold is particularly prevalent in drugs targeting the CNS. Its basic nitrogen is often protonated at physiological pH, allowing for key ionic interactions with acidic residues (e.g., aspartate) in receptor binding sites. Furthermore, its lipophilic character facilitates passage across the blood-brain barrier.

Methylphenidate (Ritalin®)

Methylphenidate is a widely prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD). It contains two chiral centers, giving rise to four stereoisomers. The therapeutic activity resides almost exclusively in the (2R,2'R)-threo-diastereomer.[1] This isomer is a potent inhibitor of the dopamine and norepinephrine transporters, increasing the concentration of these neurotransmitters in the synaptic cleft.

The synthesis and structure-activity relationship (SAR) of methylphenidate highlight the importance of stereochemistry. The relative orientation of the phenyl and ester groups in the (2R,2'R)-isomer is optimal for binding to the transporter proteins.[15][18] Asymmetric syntheses often start from chiral pipecolic acid to set the stereocenter at the 2-position of the piperidine ring.[1]

Conclusion and Future Outlook

The chiral piperidine scaffold is a cornerstone of modern drug discovery, offering a robust and versatile framework for creating potent and selective therapeutic agents. A deep understanding of the strategic nuances of asymmetric synthesis is essential for accessing these molecules efficiently and stereoselectively. The choice of strategy—be it catalytic hydrogenation, chiral pool synthesis, organocatalysis, or other methods—must be guided by a careful analysis of the target structure and practical considerations.

Crucially, the synthesis of the chiral scaffold is only part of the story. A thorough conformational analysis is required to understand how the three-dimensional structure of the molecule will influence its interaction with its biological target. As our ability to design and synthesize complex molecules with ever-greater precision continues to advance, the chiral piperidine will undoubtedly remain a central and indispensable tool in the development of new medicines to address unmet medical needs.

References

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Coniine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Highly enantioselective organocatalytic cascade reaction for the synthesis of piperidines and oxazolidines - ePrints Soton [eprints.soton.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Importance of Boc-Protected Piperidines in Modern Organic Synthesis and Drug Discovery

Executive Summary

The piperidine ring is a quintessential scaffold in medicinal chemistry, forming the core of a vast number of pharmaceuticals and natural products.[1][2] Its prevalence is a testament to the favorable physicochemical properties conferred by its saturated, three-dimensional structure. However, the synthetic manipulation of molecules containing this motif is often complicated by the inherent reactivity of the piperidine nitrogen. This guide provides an in-depth technical exploration of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone tool that has revolutionized the synthesis of complex piperidine-containing molecules. We will dissect the causality behind its widespread adoption, from its unique stability profile and orthogonal deprotection strategies to its role in directing the functionalization of the piperidine ring, thereby enabling the efficient construction of high-value compounds in drug development.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine motif is one of the most frequently encountered nitrogen-containing heterocycles in FDA-approved drugs.[2][3][4] Its significance stems from its ability to impart desirable pharmacological properties. The conversion of flat, aromatic pyridines into sp³-rich, saturated piperidines introduces molecular complexity and three-dimensionality, which can lead to improved clinical success rates.[3][5] This structural feature allows for precise spatial orientation of substituents, enhancing binding affinity and selectivity for biological targets.

Prominent examples of pharmaceuticals built upon the piperidine framework include:

-

Methylphenidate (Ritalin): A stimulant used in the treatment of ADHD.[6]

-

Niraparib: A PARP inhibitor for the treatment of ovarian cancer.[7][8]

-

Donepezil: An acetylcholinesterase inhibitor used to treat Alzheimer's disease.[2]

The ubiquity of this scaffold necessitates robust and versatile synthetic methods, not only for its construction but for its subsequent elaboration. This is where the strategic use of protecting groups becomes paramount.

The Imperative of Amine Protection: The Rise of the Boc Group

The secondary amine within the piperidine ring is both nucleophilic and basic. During a multi-step synthesis, this reactivity can lead to a host of undesirable side reactions, including N-alkylation, N-acylation, or interference with metal catalysts, where the Lewis basic nitrogen can act as a catalyst poison.[1][9] To circumvent these issues, the amine must be temporarily masked with a protecting group.

The tert-butoxycarbonyl (Boc) group is arguably the most widely used protecting group for the piperidine nitrogen. Its success is rooted in a unique combination of chemical properties that provide chemists with precise control over the synthetic route.

Core Advantages of the Boc Group:

-

Robust Stability: The Boc group is exceptionally stable under a wide range of reaction conditions, including exposure to strong bases, nucleophiles, and catalytic hydrogenation.[10][11] This stability allows for extensive chemical transformations to be performed on other parts of the molecule without premature deprotection.

-

Facile Introduction: It is typically installed by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O), a commercially available and easy-to-handle reagent.[12]

-

Mild and Selective Removal: The Boc group is characteristically labile to acidic conditions, allowing for its clean removal with reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) without affecting other sensitive functional groups.[10][13][14][15]

This stability profile makes the Boc group "orthogonal" to other common amine protecting groups, such as the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile Carboxybenzyl (Cbz) group.[10][11] This orthogonality is a cornerstone of modern synthesis, enabling the selective deprotection of one amine in the presence of others—a critical requirement for the synthesis of complex molecules like peptides and polyfunctional pharmaceuticals.

Data Presentation: Comparison of Common Amine Protecting Groups

| Protecting Group | Structure | Deprotection Condition | Stability Profile | Key Advantage |

| Boc (tert-butoxycarbonyl) | Strong Acid (e.g., TFA, HCl)[11] | Stable to base, nucleophiles, catalytic hydrogenation[11] | Excellent orthogonality; mild removal conditions. | |

| Cbz (Carboxybenzyl) | Catalytic Hydrogenolysis (H₂, Pd/C)[11] | Stable to acid and base[11] | Stable under a wide range of non-reductive conditions. | |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine in DMF)[11] | Stable to acid and catalytic hydrogenation[11] | Very mild deprotection; ideal for solid-phase peptide synthesis. |

Visualization: Orthogonal Protection Strategy

Caption: Orthogonality of Boc, Fmoc, and Cbz protecting groups.

Synthesis of Boc-Protected Piperidine Building Blocks

The accessibility of Boc-protected piperidines is crucial for their widespread application. Several robust methods are routinely employed.

Method 1: Catalytic Hydrogenation of Pyridines followed by Boc Protection

The most direct, atom-economical route to the piperidine core is the catalytic hydrogenation of the corresponding pyridine precursor.[1] This reaction, however, is challenging due to the aromatic stability of the pyridine ring and its tendency to poison catalysts.[1][5]

-

Catalytic Systems: Heterogeneous catalysts, particularly precious metals like Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Rhodium on Carbon (Rh/C), are highly effective, often requiring elevated pressures and temperatures.[1] Modern methods using homogeneous iridium catalysts can achieve this transformation under milder conditions with exceptional functional group tolerance.[3][5]

-

Role of Acid: The reaction is often facilitated by an acidic additive (e.g., HCl, TFA), which protonates the pyridine nitrogen. This activation disrupts the aromaticity and promotes reduction.[1]

Following hydrogenation, the resulting piperidine is directly protected with Boc₂O to yield the desired stable intermediate.

Step A: Hydrogenation of Pyridine

-

To a high-pressure reactor vessel, add pyridine (1.0 eq) and a suitable solvent (e.g., methanol or acetic acid).

-

Carefully add the catalyst (e.g., 5 mol% PtO₂ or 10 wt% Pd/C).

-

Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen or argon).

-

Pressurize the reactor with hydrogen gas (typically 5-50 bar, depending on the catalyst and substrate).[1][3]

-

Stir the reaction at a specified temperature (e.g., 25-80°C) for 12-24 hours, monitoring for H₂ uptake.

-

Upon completion, carefully vent the reactor and purge with inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude piperidine.

Step B: N-Boc Protection

-

Dissolve the crude piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (Et₃N, 1.5 eq) or aqueous sodium bicarbonate.

-

Cool the solution to 0°C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, perform an aqueous workup, extract with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography or distillation to yield N-Boc-piperidine.

Method 2: Direct Protection of Piperidines

For commercially available or previously synthesized piperidine derivatives, direct N-Boc protection is the most straightforward approach.

-

Dissolve the piperidine derivative (1.0 eq) in a solvent (e.g., DCM, THF, or a biphasic system with water).

-

Add a base (e.g., Et₃N, NaOH, NaHCO₃, or DMAP for less reactive amines) (1.5-2.0 eq).[12]

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) to the mixture at 0°C or room temperature.

-

Stir the reaction for 1-16 hours until the starting material is consumed (monitor by TLC).

-

Perform an aqueous workup. If using an organic solvent, wash the solution with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting N-Boc-protected piperidine is often pure enough for subsequent steps, or it can be purified by chromatography.

The Synthetic Utility of Boc-Piperidines in Complex Molecule Construction

The Boc group is not merely a passive shield; it is an active participant in directing synthetic strategy, enabling a wide range of transformations that would be otherwise impossible.

Application 1: Directing C-H Functionalization

The direct functionalization of C-H bonds is a powerful strategy for molecular editing. The Boc group plays a critical role in this area, influencing the site-selectivity of these reactions on the piperidine ring. By controlling the choice of catalyst and the nature of the N-protecting group, chemists can selectively introduce substituents at the C2, C3, or C4 positions.[6][16][17] For example, rhodium-catalyzed C-H insertion reactions using N-Boc-piperidine can be directed to generate 2-substituted analogues, while other protecting groups may favor the C4 position.[6][16] The synthesis of 3-substituted analogues can be achieved indirectly via cyclopropanation of an N-Boc-tetrahydropyridine followed by reductive ring-opening.[6][16]

Application 2: The Workhorse Intermediate: N-Boc-4-piperidone

N-Boc-4-piperidone (CAS 79099-07-3) is a commercially available and exceptionally versatile building block.[18][19] Its ketone functionality serves as a handle for a vast array of transformations, while the Boc group ensures the stability and controlled reactivity of the nitrogen. This intermediate is a gateway to a multitude of 4-substituted piperidines, which are prevalent in pharmaceuticals.[20]

Caption: Versatility of N-Boc-4-piperidone as a synthetic precursor.

Deprotection Strategies: Unveiling the Piperidine Core

The final, critical step in many synthetic sequences is the removal of the Boc group to reveal the free piperidine amine. This is almost exclusively achieved under acidic conditions.[21] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation. This cation typically eliminates a proton to form isobutene, while the resulting carbamic acid rapidly decarboxylates to release the free amine, CO₂, and tert-butanol.[9][10]

Visualization: Mechanism of Acid-Catalyzed Boc Deprotection dot

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. bioengineer.org [bioengineer.org]

- 6. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 14. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 16. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 20. Page loading... [wap.guidechem.com]

- 21. Boc-Protected Amino Groups [organic-chemistry.org]

The Fulcrum of Specificity: A Technical Guide to the Biological Relevance of Chiral Piperidine-3-Carboxylic Acid Esters

Foreword: Beyond the Flatland of Achiral Drug Design

In the intricate dance of molecular recognition that underpins pharmacology, the three-dimensional architecture of a molecule is paramount. For too long, drug discovery has at times operated in a "flatland," treating chiral molecules as singular entities rather than a duo of distinct enantiomers with potentially divergent biological activities and fates within the body. The piperidine ring, a ubiquitous scaffold in medicinal chemistry, is a prime example of a structure whose therapeutic potential is profoundly unlocked through the lens of stereochemistry.[1][2][3] This technical guide delves into a specific, yet remarkably versatile, chiral building block: the piperidine-3-carboxylic acid ester. We will explore its synthesis, its critical role as a pharmacophore, and its engagement with a variety of biological targets, moving beyond a simple cataloging of facts to an in-depth analysis of the "why" and "how" that drives its utility in modern drug development.

I. The Piperidine Scaffold: A Privileged Structure

The six-membered nitrogenous heterocycle of piperidine is a cornerstone in the design of pharmaceuticals, lauded for its favorable physicochemical properties that often enhance drug-like characteristics.[1][2][3] Its conformational flexibility allows it to present substituents in well-defined spatial orientations, facilitating precise interactions with biological macromolecules. The introduction of a chiral center, particularly at the 3-position of the piperidine ring, dramatically expands the chemical space that can be explored, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[1][2][4] The ester functionality at this position provides a handle for further chemical modification and can influence properties such as cell permeability and metabolic stability.

II. Enantioselective Synthesis: Crafting the Chiral Key

The biological activity of chiral piperidine-3-carboxylic acid esters is exquisitely dependent on their absolute stereochemistry. Therefore, the ability to synthesize enantiomerically pure forms is not merely an academic exercise but a prerequisite for their pharmacological investigation and development. Several strategies have proven effective in achieving high levels of enantiopurity.

A. Chiral Resolution of Racemates: Separating the Mirror Images

A classical yet robust approach to obtaining enantiopure piperidine-3-carboxylic acid esters is the resolution of a racemic mixture. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Experimental Protocol: Resolution of Racemic Ethyl Nipecotate

This protocol describes the resolution of racemic ethyl nipecotate (the ethyl ester of piperidine-3-carboxylic acid) using dibenzoyl-L-tartaric acid.

Materials:

-

Racemic ethyl nipecotate

-

Dibenzoyl-L-tartaric acid

-

Ethanol

-

Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Salt Formation: Dissolve racemic ethyl nipecotate in ethanol. In a separate flask, dissolve an equimolar amount of dibenzoyl-L-tartaric acid in ethanol. Slowly add the resolving agent solution to the ethyl nipecotate solution with stirring.

-

Fractional Crystallization: Allow the mixture to stand at room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize. The progress of the crystallization can be monitored by polarimetry.

-

Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash with a small amount of cold ethanol. The less soluble diastereomeric salt is now isolated.

-

Liberation of the Free Ester: Suspend the isolated diastereomeric salt in a biphasic mixture of diethyl ether and an aqueous sodium hydroxide solution. Stir vigorously until the salt has completely dissolved.

-

Extraction and Drying: Separate the organic layer, and extract the aqueous layer with additional portions of diethyl ether. Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Solvent Removal and Characterization: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched ethyl nipecotate. Determine the enantiomeric excess by chiral HPLC.

B. Asymmetric Synthesis: Building Chirality from the Ground Up

More modern and efficient approaches involve the direct, enantioselective synthesis of the target molecule, avoiding the loss of 50% of the material inherent in classical resolution. A variety of catalytic asymmetric methods have been developed.

Conceptual Workflow for Asymmetric Synthesis

Caption: Asymmetric synthesis of chiral piperidine-3-carboxylic acid esters.

III. Biological Targets and Mechanisms of Action

The true significance of chiral piperidine-3-carboxylic acid esters lies in their diverse biological activities, which are a direct consequence of their ability to stereoselectively interact with a range of protein targets.

A. GABA Transporters: Modulating Neuronal Inhibition

The most well-characterized role for this scaffold is in the modulation of γ-aminobutyric acid (GABA)ergic neurotransmission. Nipecotic acid, the carboxylic acid parent of these esters, is a known inhibitor of GABA transporters (GATs). Esterification to derivatives like ethyl nipecotate is a common prodrug strategy to enhance blood-brain barrier penetration.

The GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GATs leads to an increase in the extracellular concentration of GABA, potentiating GABAergic neurotransmission. This mechanism is of significant therapeutic interest for the treatment of epilepsy and other neurological disorders.

Stereoselectivity in GAT Inhibition

The inhibitory potency of nipecotic acid derivatives at GATs is highly stereoselective. For instance, the (R)-enantiomer of nipecotic acid is a more potent inhibitor of GAT-1 than the (S)-enantiomer. This stereoselectivity is even more pronounced in more complex derivatives.

| Compound | Target | IC50 (μM) |

| (±)-Nipecotic acid | hGAT-1 | 8 |

| (±)-Nipecotic acid | rGAT-2 | 38 |

| (±)-Nipecotic acid | hGAT-3 | 106 |

| (R)-Tiagabine | GAT-1 | ~0.1 |

| (S)-Tiagabine | GAT-1 | ~0.4 |

| Data compiled from multiple sources. |

Molecular Interactions with GAT-1

Caption: Key interactions of a chiral nipecotic acid derivative in the GAT-1 binding pocket.

B. Cathepsin K: A Target in Bone Metabolism

Recent research has expanded the biological relevance of this scaffold beyond the central nervous system. Derivatives of piperidine-3-carboxamide, which are structurally very similar to the corresponding esters, have been identified as potent inhibitors of Cathepsin K.[5][6] Cathepsin K is a cysteine protease that plays a crucial role in bone resorption by osteoclasts.[5][7] Its inhibition is a promising therapeutic strategy for the treatment of osteoporosis.[5][7]

The development of piperidine-based Cathepsin K inhibitors highlights the versatility of this chiral scaffold in targeting different classes of enzymes. The stereochemistry at the 3-position of the piperidine ring is critical for achieving high potency and selectivity.

C. Other Potential Targets

The privileged nature of the chiral piperidine scaffold suggests its potential for interacting with a wider range of biological targets. Preliminary studies and in silico modeling have indicated that derivatives of piperidine-3-carboxylic acid could be developed as inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target in the treatment of type 2 diabetes, or as modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and psychiatric conditions.[8][9][10][11][12][13][14][15][16]

IV. Case Study: (S)-Ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate - An Immunopotentiator

A compelling example of a biologically active chiral piperidine-3-carboxylic acid ester is (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate. This compound has been investigated as an immunopotentiating agent, demonstrating a biological application outside the traditional realm of neuropharmacology. Its synthesis relies on the successful enantioselective preparation of the (S)-ethyl nipecotate precursor. This case underscores the importance of developing robust synthetic methodologies to access enantiomerically pure building blocks for the exploration of novel therapeutic applications.

V. Future Perspectives and Conclusion

The chiral piperidine-3-carboxylic acid ester scaffold continues to be a fertile ground for drug discovery. The convergence of advanced enantioselective synthesis techniques, a deeper understanding of its structure-activity relationships, and the exploration of novel biological targets will undoubtedly lead to the development of new and improved therapeutics. The ability of this seemingly simple chiral building block to engage with a diverse array of proteins, from neurotransmitter transporters to metabolic enzymes, is a testament to the power of stereochemistry in medicinal chemistry. As we continue to move away from the "flatland" of achiral drug design, the chiral piperidine-3-carboxylic acid ester will remain a key player in the quest for more specific, potent, and safer medicines.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators | MDPI [mdpi.com]

- 11. Design, synthesis and biological evaluation of novel pyrimidinedione derivatives as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]

- 14. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modulators of nicotinic acetylcholine receptors as analgesics. | Semantic Scholar [semanticscholar.org]

Navigating the Chiral Landscape: A Technical Guide to (R)-Methyl 1-boc-piperidine-3-carboxylate for Advanced Drug Discovery

For the discerning researcher and drug development professional, the precise architecture of a molecule is paramount. In the realm of contemporary medicinal chemistry, chiral piperidines represent a cornerstone scaffold, offering a three-dimensional framework to explore chemical space and optimize drug-target interactions. Among these, (R)-Methyl 1-boc-piperidine-3-carboxylate stands out as a critical building block, its specific stereochemistry often being the key to unlocking desired pharmacological activity. This in-depth guide provides a technical overview of its commercial availability, quality considerations, and strategic applications, empowering scientists to confidently integrate this valuable intermediate into their research and development pipelines.

Core Compound Identity and Commercial Availability

This compound, a derivative of nipecotic acid, is a chiral heterocyclic compound. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen renders it stable under various reaction conditions while allowing for facile deprotection when required. The methyl ester at the 3-position provides a versatile handle for further chemical modifications.

Identifying the correct stereoisomer is crucial. While the racemic mixture is commonly available, sourcing the specific (R)-enantiomer requires careful attention to supplier specifications.

Key Identifiers:

-

Chemical Name: (R)-Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate

-

Molecular Formula: C₁₂H₂₁NO₄

-

Molecular Weight: 243.30 g/mol [1]

-

CAS Number for Racemic Mixture: 148763-41-1[1]

-

CAS Number for (S)-enantiomer: 88466-76-6

A dedicated CAS number for the (R)-enantiomer is not consistently reported across all suppliers. Researchers should explicitly seek out the (R)-enantiomer and verify its stereochemical purity via certificates of analysis.

Leading Commercial Suppliers

A survey of the chemical supplier landscape reveals several reputable sources for this compound and its enantiomer. The availability can range from research quantities (grams) to bulk quantities (kilograms), catering to different stages of the drug development process.

| Supplier | Purity Specification (Typical) | Availability | Notes |

| Sigma-Aldrich | ≥95% | Research Quantities | Often provides detailed technical and safety documentation. |